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Compound of Interest

Compound Name: OAT-2068

Cat. No.: B609702

For Immediate Release

This technical guide provides an in-depth overview of OAT-2068, a potent and selective
inhibitor of mouse chitotriosidase (mCHIT1). This document is intended for researchers,
scientists, and drug development professionals interested in the chemical properties,
mechanism of action, and experimental evaluation of this compound.

Core Chemical Properties

OAT-2068, with a CAS number of 2221950-65-6, is a small molecule inhibitor designed for high
selectivity towards mCHIT1.[1] Its fundamental chemical and physical properties are
summarized in the table below.
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Property Value Reference
CAS Number 2221950-65-6 [1]
Molecular Formula C23H36CIN7 [1]
Molecular Weight 446.04 g/mol [1]

3-(4-((2S,5S)-2-(4-
Chlorobenzyl)-4-isobutyl-5-

IUPAC Name ) ] o N/A
methylpiperazin-1-yl)piperidin-

1-yl)-1H-1,2,4-triazol-5-amine

Appearance Solid N/A
Purity >98% (commercially available)  N/A
Solubility Soluble in DMSO N/A

Mechanism of Action

OAT-2068 functions as a potent and selective inhibitor of chitotriosidase (CHIT1), an enzyme
primarily expressed by activated macrophages.[2] CHIT1 is a member of the glycosyl hydrolase
family 18 and is involved in the degradation of chitin, a polymer of N-acetylglucosamine.[3]
Elevated levels of CHIT1 have been associated with various inflammatory and fibrotic
diseases, making it a therapeutic target of interest.[2]

The primary mechanism of action of OAT-2068 is the direct inhibition of the catalytic activity of
MCHIT1.[1] This inhibition prevents the breakdown of chitin and is thought to modulate the
inflammatory response mediated by macrophages.

In Vitro Activity

OAT-2068 has been demonstrated to be a highly potent inhibitor of mouse CHIT1 with an IC50
value of 29 nM.[1] It exhibits significant selectivity for mCHIT1 over mouse acidic mammalian

chitinase (mAMCase), with a reported 143-fold selectivity.[1] The compound also shows activity
against human chitinases, with IC50 values of 1300 nM for hCHIT1 and 67 nM for hAMCase.[1]

Experimental Protocol: In Vitro CHIT1 Enzymatic Assay
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A fluorometric assay is typically used to determine the enzymatic activity of CHIT1 and the
inhibitory potential of compounds like OAT-2068.

Materials:

Recombinant mouse or human CHIT1

Fluorogenic substrate (e.g., 4-methylumbelliferyl f-D-N,N'-diacetylchitobioside)

Assay Buffer (e.g., 0.1 M citrate, 0.2 M phosphate, pH 5.2)

OAT-2068 (dissolved in DMSO)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of OAT-2068 in assay buffer.

e In a 96-well plate, add the CHIT1 enzyme to each well.

o Add the OAT-2068 dilutions to the respective wells. Include a vehicle control (DMSO) and a
no-enzyme control.

 Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

« Initiate the reaction by adding the fluorogenic substrate to all wells.

e Measure the fluorescence at an excitation wavelength of 360 nm and an emission
wavelength of 460 nm at regular intervals.

o Calculate the rate of reaction for each concentration of OAT-2068.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Pharmacokinetic Profile

In vivo studies in female BALB/c mice have demonstrated that OAT-2068 possesses a
favorable pharmacokinetic profile.

Intravenous (3

Parameter Oral (10 mg/kg) Reference
mgl/kg)

Tmax N/A 0.5h [1]

T1/2 2.87h 2.83h [1]

Plasma Clearance 1.71 L/h/kg 3.57 L/h/kg [1]

Volume of Distribution
4.6 Likg N/A [1]

(vd)

Bioavailability N/A 61% [1]

Experimental Protocol: Pharmacokinetic Study in Mice

Animal Model:

» Female BALB/c mice

Drug Administration:

 Intravenous (1V): A single dose of 3 mg/kg is administered via the tail vein.
e Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.
Sample Collection:

» Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5,
1, 2, 4, 8, and 24 hours).

e Plasma is separated by centrifugation.

Sample Analysis:
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e Plasma concentrations of OAT-2068 are quantified using a validated LC-MS/MS method.
Data Analysis:

o Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

While the direct target of OAT-2068 is CHIT1, the downstream signaling consequences of this
inhibition are a key area of research. The inhibition of CHIT1 in activated macrophages is
expected to modulate their inflammatory phenotype. A simplified logical workflow for
investigating the effects of OAT-2068 is presented below.

Click to download full resolution via product page

Logical workflow for the evaluation of OAT-2068.

Synthesis and Purification

Detailed, publicly available, step-by-step protocols for the chemical synthesis and purification of
OAT-2068 are limited. Researchers interested in obtaining this compound are advised to
source it from commercial chemical suppliers. For those requiring custom synthesis, a
retrosynthetic analysis would be necessary, likely involving the coupling of a protected
piperidinyl-triazolamine intermediate with a suitably functionalized piperazine derivative.
Purification would typically involve column chromatography followed by recrystallization or
preparative HPLC to achieve high purity.

Conclusion

OAT-2068 is a valuable research tool for studying the role of chitotriosidase in various
physiological and pathological processes. Its high potency and selectivity for mCHIT1, coupled
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with its favorable pharmacokinetic profile, make it a suitable candidate for in vivo studies in
mouse models of inflammatory and fibrotic diseases. Further research is warranted to fully
elucidate the downstream signaling pathways affected by CHIT1 inhibition and to explore the
full therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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